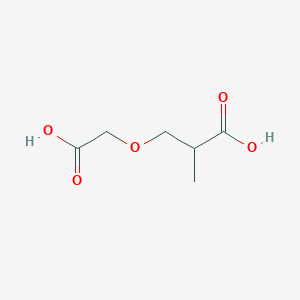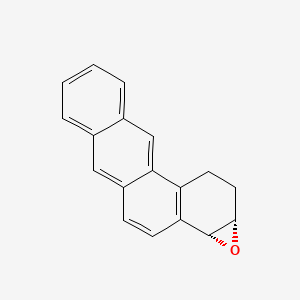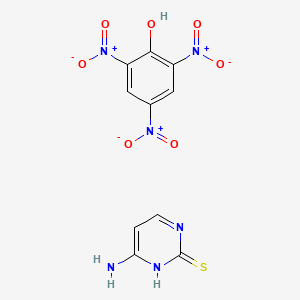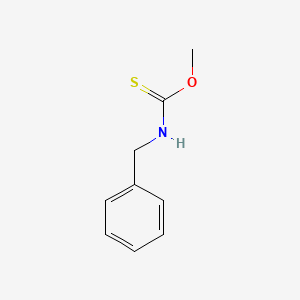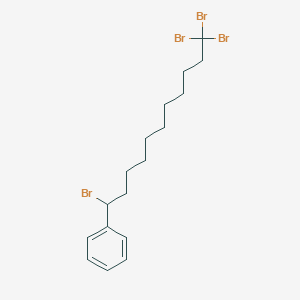
(1,11,11,11-Tetrabromoundecyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,11,11,11-Tetrabromoundecyl)benzene is an organic compound characterized by a benzene ring substituted with a long alkyl chain that contains four bromine atoms at the terminal position. This compound is part of the broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,11,11,11-Tetrabromoundecyl)benzene typically involves the bromination of undecylbenzene. The process begins with the preparation of undecylbenzene, which can be synthesized through the Friedel-Crafts alkylation of benzene with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting undecylbenzene is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) under radical conditions to introduce the bromine atoms at the terminal position of the alkyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to achieve the desired degree of bromination while minimizing side reactions and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1,11,11,11-Tetrabromoundecyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The alkyl chain can be oxidized to introduce functional groups such as carboxylic acids or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of undecylbenzene.
Oxidation: Formation of carboxylic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
(1,11,11,11-Tetrabromoundecyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1,11,11,11-Tetrabromoundecyl)benzene involves its interaction with molecular targets through its bromine atoms and benzene ring. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, thereby modulating its effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,11-Dibromoundecyl)benzene: Contains two bromine atoms instead of four.
(1,11,11-Tribromoundecyl)benzene: Contains three bromine atoms.
(1,11,11,11-Tetrachloroundecyl)benzene: Contains chlorine atoms instead of bromine.
Uniqueness
(1,11,11,11-Tetrabromoundecyl)benzene is unique due to the presence of four bromine atoms at the terminal position of the alkyl chain, which imparts distinct chemical properties and reactivity compared to its analogs with fewer halogen atoms or different halogens. This compound’s high degree of bromination enhances its potential as a flame retardant and its utility in various chemical transformations.
Eigenschaften
CAS-Nummer |
62973-48-2 |
|---|---|
Molekularformel |
C17H24Br4 |
Molekulargewicht |
548.0 g/mol |
IUPAC-Name |
1,11,11,11-tetrabromoundecylbenzene |
InChI |
InChI=1S/C17H24Br4/c18-16(15-11-7-6-8-12-15)13-9-4-2-1-3-5-10-14-17(19,20)21/h6-8,11-12,16H,1-5,9-10,13-14H2 |
InChI-Schlüssel |
XLNJUXRRTIOBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCC(Br)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


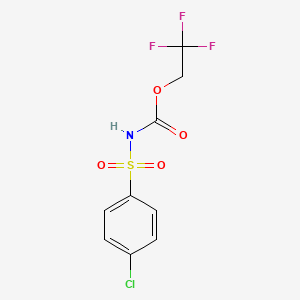

![8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B14491767.png)

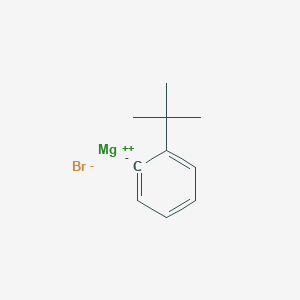
![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
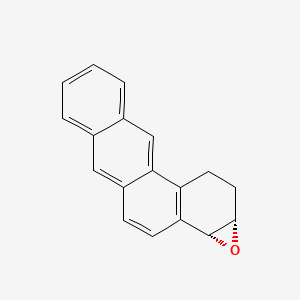
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
